N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Photodynamic Therapy and Photosensitizers
Sulfonamide derivatives have been studied for their photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy for cancer treatment. One study synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, good fluorescence properties, and significant photodegradation quantum yield, which are essential for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Structural Characterization and Computational Study
Another area of focus is the structural characterization and computational study of sulfonamide molecules, aiming to understand their properties and potential applications. A study detailed the synthesis and characterization of a novel sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), exploring its structure through SCXRD studies and spectroscopic tools. Computational studies provided insights into the molecule's structural and electronic properties (Murthy et al., 2018).
Inhibition Studies
Sulfonamide compounds have also been investigated as inhibitors for various biochemical pathways. For example, research on N-(4-phenylthiazol-2-yl)benzenesulfonamides identified high-affinity inhibitors of kynurenine 3-hydroxylase, a target for exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Nonlinear Optical Properties
The synthesis and characterization of sulfonamide derivatives with potential applications in nonlinear optics have been explored. A study on thienyl-substituted pyridinium salts for second-order nonlinear optics demonstrated the significant potential of these compounds in developing materials with noncentrosymmetric structures for optical applications (Li et al., 2012).
Mechanism of Action
Target of Action
Thiophene derivatives, which this compound is a part of, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiophene derivatives have been reported to have a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Future Directions
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c1-14-8-11-19(15(2)12-14)26(23,24)21-13-17-9-10-18(25-17)20(22)16-6-4-3-5-7-16/h3-12,20-22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBQMOXUXDUMQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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